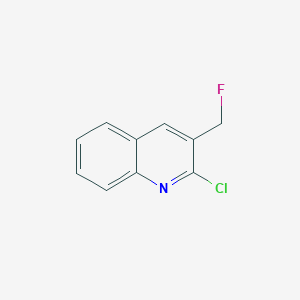

2-Chloro-3-(fluoromethyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-3-(fluoromethyl)quinoline” is a chemical compound with the molecular formula C10H7ClFN. It’s a quinoline derivative, a class of compounds that have been extensively studied due to their wide range of biological activities .

Synthesis Analysis

The synthesis of quinoline derivatives, including “2-Chloro-3-(fluoromethyl)quinoline”, often involves the Vilsmeier-Haack reaction . This reaction uses Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles .Molecular Structure Analysis

The molecular structure of “2-Chloro-3-(fluoromethyl)quinoline” is characterized by the presence of a quinoline ring, a fluoromethyl group at the 3-position, and a chlorine atom at the 2-position.Chemical Reactions Analysis

Quinoline derivatives, including “2-Chloro-3-(fluoromethyl)quinoline”, can undergo various chemical reactions. For instance, 2-chloroquinoline-3-carbaldehydes can be converted into 2-oxo-1,2-dihydroquinoline-3-carbaldehydes, which are considered as reactive synthons in organic synthesis .科学的研究の応用

- Quinoline derivatives, including 2-Chloro-3-(fluoromethyl)quinoline, have shown promising antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens . Further investigations into specific mechanisms and potential drug development are ongoing.

- Quinolines exhibit anti-inflammatory effects by modulating immune responses. The fluoromethyl-substituted quinoline may have similar properties, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .

- Quinoline-based compounds have attracted attention in cancer research. Their ability to interfere with cell signaling pathways, inhibit tumor growth, and induce apoptosis makes them valuable candidates for targeted therapies .

- Researchers have utilized 2-Chloro-3-(fluoromethyl)quinoline as a building block in organic synthesis. It participates in diverse reactions, leading to the creation of more complex molecules. Medicinal chemists explore its potential as a scaffold for drug design .

- Quinolines often exhibit interesting photophysical behavior, including fluorescence and phosphorescence. The fluoromethyl-substituted variant may find applications in optoelectronic devices, sensors, or imaging agents .

- Quinolines contribute to the field of heterocyclic chemistry. Researchers investigate their reactivity, stability, and applications in materials science. The presence of a fluoromethyl group may enhance specific properties .

Antimicrobial Activity

Anti-Inflammatory Potential

Anticancer Research

Organic Synthesis and Medicinal Chemistry

Photophysical Properties

Heterocyclic Chemistry and Material Science

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine”, indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to use this compound only in well-ventilated areas and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

将来の方向性

作用機序

Target of Action

Quinolines and their derivatives, including fluoroquinolines, have been known to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . Therefore, it’s plausible that 2-Chloro-3-(fluoromethyl)quinoline may interact with similar targets.

Mode of Action

Quinolines generally interact with their targets through various mechanisms, often involving the formation of complexes with enzymes or other proteins, thereby inhibiting their function

Biochemical Pathways

For instance, quinolines have been known to interfere with DNA synthesis in bacteria, thereby exhibiting antibacterial activity .

Result of Action

Given the known biological activities of quinolines, it’s likely that this compound could have significant effects at the molecular and cellular level, potentially inhibiting the growth of bacteria or other microorganisms .

特性

IUPAC Name |

2-chloro-3-(fluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYBHXKPIKLPPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2510056.png)

![7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2510058.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2510061.png)

![4-bromo-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2510062.png)

![5-oxo-N-(1-phenylethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2510064.png)

![Benzo[b]thiophen-2-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2510065.png)

![Tert-butyl [1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2510066.png)

methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2510068.png)